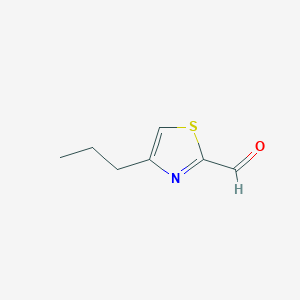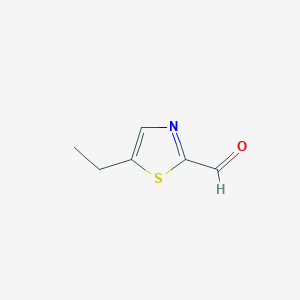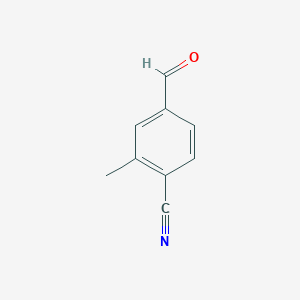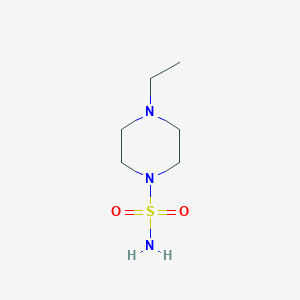
4-Etilpiperazina-1-sulfonamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibidores de Quinasas y Moduladores de Receptores
4-Etilpiperazina-1-sulfonamida: es un intermedio clave en la síntesis de diversos fármacos, particularmente aquellos que contienen la porción piperazina. Este compuesto ha sido fundamental en el desarrollo de inhibidores de quinasas y moduladores de receptores . El anillo de piperazina es una característica común en muchos productos farmacéuticos debido a su capacidad para mejorar las propiedades farmacocinéticas y servir como un andamiaje para grupos farmacoforicos .
Síntesis de Polímeros: Polímeros Antimicrobianos
En el campo de la química de polímeros, This compound se ha utilizado para crear polímeros antimicrobianos. Estos polímeros exhiben una actividad significativa contra patógenos como E. coli y S. aureus, lo que los hace valiosos para aplicaciones biomédicas .
Desarrollo de Medicamentos: Modulación de la Función Enzimática
El compuesto juega un papel en el desarrollo de medicamentos al actuar como un bloque de construcción para moléculas que pueden modular la función enzimática. Esto es crucial para el diseño de medicamentos que se dirigen a enzimas específicas involucradas en los procesos de la enfermedad .
Aplicaciones Industriales: Síntesis Personalizada y Adquisición
Industrialmente, This compound está disponible para la síntesis personalizada y la adquisición, lo que indica su versatilidad y demanda en varios procesos de fabricación química .
Bioquímica: Síntesis de Sulfonimidatos
En bioquímica, este compuesto está involucrado en la síntesis de sulfonimidatos, que son intermediarios para crear otros compuestos organosulfurados. Estos compuestos tienen aplicaciones que van desde precursores de polímeros hasta candidatos a fármacos .
Agricultura: Tecnologías de Agricultura Inteligente
Si bien no se documentan explícitamente las aplicaciones directas en la agricultura, las propiedades químicas de This compound podrían utilizarse potencialmente en tecnologías de agricultura inteligente. Por ejemplo, podría utilizarse en la síntesis de compuestos que mejoran la resistencia de los cultivos o en el desarrollo de pesticidas ecológicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 4-ethylpiperazine-1-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
4-Ethylpiperazine-1-sulfonamide, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid . The disruption of folic acid synthesis hampers the growth and multiplication of bacteria, exerting a bacteriostatic effect .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-Ethylpiperazine-1-sulfonamide affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, 4-Ethylpiperazine-1-sulfonamide indirectly disrupts DNA synthesis, affecting the growth and reproduction of bacteria .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . Factors such as solubility, permeability, stability, and interactions with transport proteins and metabolic enzymes can influence the ADME properties of a compound .
Result of Action
The molecular effect of 4-Ethylpiperazine-1-sulfonamide involves the inhibition of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid . On a cellular level, this leads to a decrease in the availability of nucleotides, hampering DNA synthesis and thus inhibiting bacterial growth and reproduction .
Action Environment
The action, efficacy, and stability of 4-Ethylpiperazine-1-sulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and the specific characteristics of the bacterial strain . For instance, certain bacteria have developed resistance mechanisms against sulfonamides, which can affect the efficacy of 4-Ethylpiperazine-1-sulfonamide .
Propiedades
IUPAC Name |
4-ethylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMVXJZYYDDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-84-5 | |
| Record name | 4-ethylpiperazine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

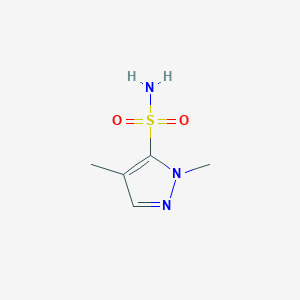

![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)



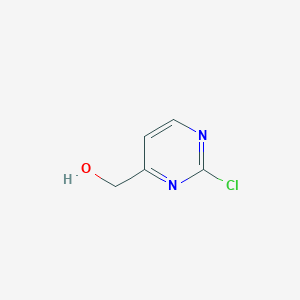
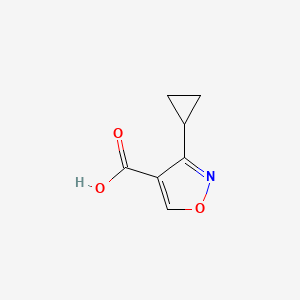
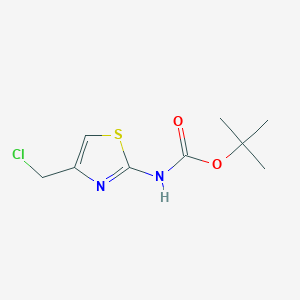
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
